molecular formula C7H6BrNO2S B2950803 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid CAS No. 1781884-73-8

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2950803
CAS No.: 1781884-73-8
M. Wt: 248.09
InChI Key: KIFOZXJVSRQCBB-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 5-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-cyclopropyl-1,3-thiazole-4-carboxylic acid derivative, while oxidation might lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • Thiazole-4-carboxylic acid
  • 1,3-thiazole-4-carboxylic acid hydrobromide

Uniqueness

5-Bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to similar compounds. The cyclopropyl group also adds to its distinct chemical properties, potentially enhancing its stability and interaction with biological targets .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-5-4(7(10)11)9-6(12-5)3-1-2-3/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFOZXJVSRQCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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